REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=2)=[O:8])[CH2:3][CH2:2]1.[Sn](Cl)Cl.[OH-].[Na+]>C(OCC)(=O)C>[NH2:15][C:11]1[CH:10]=[C:9]([C:7]([N:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)=[O:8])[CH:14]=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
7.64 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Resulting
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with Ethyl acetate (250 ml×2)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)C(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |